Progoitrin

説明

Progoitrin is a biochemical from the glucosinolate family that is found in some food . It is inactive but after ingestion is converted to goitrin . Goitrin decreases the thyroid hormone production . Progoitrin has been isolated in cabbage, brussels sprouts, kale, peanuts, mustard, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil .

Synthesis Analysis

Research on the biosynthesis of Progoitrin glucosinolate can aid the understanding of the nutritional value in Brassica plants . In a study, four ODD genes likely involved in Progoitrin biosynthesis were cloned from Chinese kale . These four genes, designated as BocODD1–4, shared 75–82% similarities with the ODD sequence of Arabidopsis .Molecular Structure Analysis

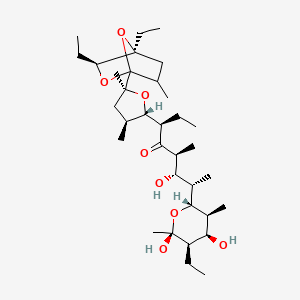

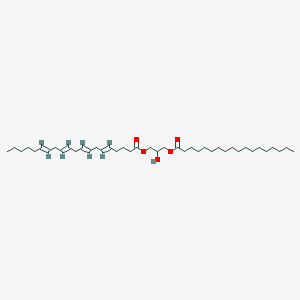

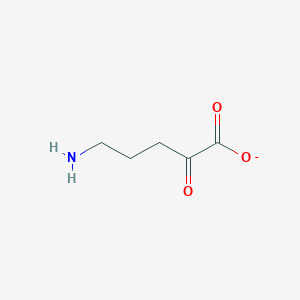

Progoitrin has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da and its monoisotopic mass is 389.045044 Da .Chemical Reactions Analysis

The chemical structure of the glucosinolate is an important determinant of the product that is formed, which in turn determines its biological activity . The latter may range from detrimental (e.g., progoitrin) to beneficial (e.g., glucoraphanin) .Physical And Chemical Properties Analysis

Progoitrin has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da . It is a solid substance that should be stored at 4°C, protected from light, dry, and sealed .科学的研究の応用

Inheritance in Oilseed Rape

- Genetic Inheritance : Progoitrin and total aliphatic glucosinolate concentrations were studied in oilseed rape. The inheritance patterns and genetic parameters indicated prospects for reducing glucosinolate concentrations in this material, with implications for plant breeding and agriculture (Hill et al., 2003).

Antiviral Properties

- Anti-Influenza Activity : Research demonstrated that progoitrin and related compounds from Isatidis Radix exhibited significant antiviral effects against influenza A virus, suggesting its potential for developing pharmacotherapy for viral infections (Nie et al., 2020).

Biotransformation in Traditional Chinese Medicine

- Conversion to Bioactive Constituents : A study on Radix isatidis revealed that progoitrin undergoes biotransformation to form bioactive constituents, providing a basis for quality control and industrial production of traditional Chinese medicines (Xie et al., 2011).

Biosynthesis in Brassica Plants

- Regulation of Bitterness : Progoitrin is a primary source of bitterness in Brassica plants. Studies on Chinese kale identified specific genes involved in progoitrin biosynthesis, aiding understanding of nutritional values in these plants (Wu et al., 2022).

Synthesis and Biological Activity

- Synthesis and Authentication : The synthesis of progoitrin was achieved, and its biological activity was authenticated, marking a significant advancement in understanding its properties (Macleod & Rossiter, 1983).

Role in Plant Biology

- Aglycone Synthesis : Research on rutabaga plants showed that progoitrin's aglycone is synthesized using methionine and acetate, contributing to understanding its biogenetic scheme (Serif & Schmotzer, 1968).

Influence on Taste and Nutrition

- Taste Preference in Vegetables : The presence of progoitrin in Brussels sprouts significantly affects taste preference and perceived bitterness, influencing consumer choices and vegetable breeding strategies (Doorn et al., 1998).

Application in Fine Chemical Production

- Use in Biotechnological Processes : Progoitrin derived from Crambe abyssinica meal can be transformed into fine chemicals, showcasing its potential in biotechnology and industrial applications (Daubos et al., 1998).

作用機序

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6+,8+,9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHSVHWQEVDFQT-ILPXZUKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974057 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucorapiferin | |

CAS RN |

585-95-5 | |

| Record name | Progoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCORAPIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27T66W417 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)